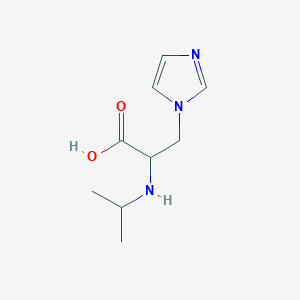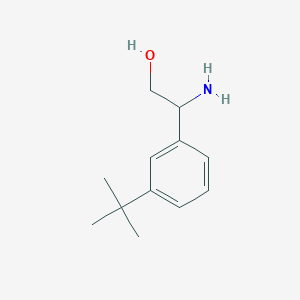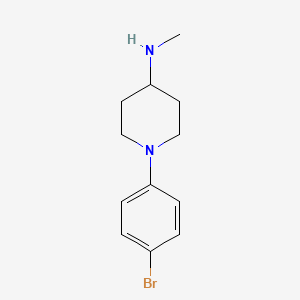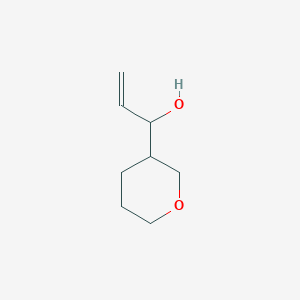![molecular formula C7H8O2S B13551215 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, mixture of diastereomers, is a bicyclic compound containing a sulfur atom. It is known for its unique structure and reactivity, making it a valuable compound in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid typically involves the reaction of a suitable diene with sulfur-containing reagents under controlled conditions. One common method includes the Diels-Alder reaction, where a diene reacts with sulfur dioxide to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions, followed by purification processes such as crystallization or distillation to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves its interaction with various molecular targets. The sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and potential biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-azabicyclo[2.2.1]hept-5-en-3-one: Contains a nitrogen atom instead of sulfur.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Lacks the sulfur atom but has a similar bicyclic structure.
Uniqueness
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is unique due to the presence of the sulfur atom, which imparts distinct reactivity and properties compared to its nitrogen or oxygen analogs. This uniqueness makes it valuable in specific chemical and industrial applications .
Propiedades
Fórmula molecular |
C7H8O2S |
|---|---|
Peso molecular |
156.20 g/mol |
Nombre IUPAC |
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C7H8O2S/c8-7(9)6-4-1-2-5(3-4)10-6/h1-2,4-6H,3H2,(H,8,9) |
Clave InChI |
CWRHFQYONFNLQW-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1SC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


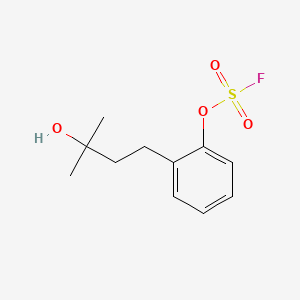
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)

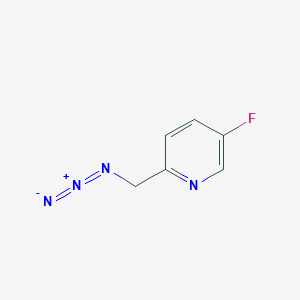
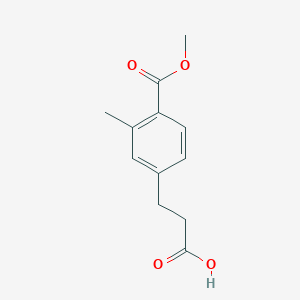
![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)
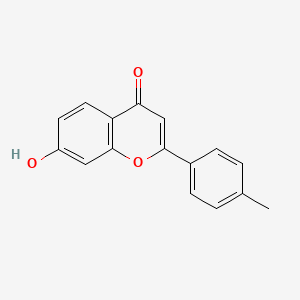
![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-M-tolyl-acetic acid](/img/structure/B13551189.png)

